molecular formula C15H15N5OS2 B293154 2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole

2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole

Katalognummer B293154
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: ABZSJTURMUCSTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields, including medicine, agriculture, and material science.

Wirkmechanismus

The mechanism of action of 2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in various metabolic pathways, leading to the disruption of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits significant biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various microorganisms, including bacteria and fungi. In vivo studies have shown that the compound exhibits anticancer activity by inducing apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.

Vorteile Und Einschränkungen Für Laborexperimente

The compound has several advantages for lab experiments, including its easy synthesis, high yield, and potential applications in various fields of science. However, it also has some limitations, including its low solubility in water and its potential toxicity.

Zukünftige Richtungen

There are several future directions for the study of 2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Exploration of the potential applications of the compound in medicine, agriculture, and material science.
3. Development of more efficient synthesis methods for the compound.
4. Investigation of the potential toxicity of the compound and its effects on the environment.
5. Synthesis of analogs of the compound to explore their potential applications.
Conclusion:
2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields of science. The compound has been studied for its antimicrobial, antifungal, anticancer, and pesticide activities. Further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of the compound.

Synthesemethoden

The synthesis of 2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole involves the reaction of 5-methylthio-1,3,4-oxadiazole-2-thiol with allyl bromide and phenylhydrazine in the presence of potassium carbonate. The resulting product is purified by column chromatography to obtain the desired compound in good yield.

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its potential applications in various fields of science. In medicine, it has been found to exhibit antimicrobial, antifungal, and anticancer activities. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use in the synthesis of novel materials with unique properties.

Eigenschaften

Molekularformel

C15H15N5OS2

Molekulargewicht

345.4 g/mol

IUPAC-Name

2-methylsulfanyl-5-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H15N5OS2/c1-3-9-20-13(11-7-5-4-6-8-11)17-18-14(20)23-10-12-16-19-15(21-12)22-2/h3-8H,1,9-10H2,2H3

InChI-Schlüssel

ABZSJTURMUCSTP-UHFFFAOYSA-N

SMILES

CSC1=NN=C(O1)CSC2=NN=C(N2CC=C)C3=CC=CC=C3

Kanonische SMILES

CSC1=NN=C(O1)CSC2=NN=C(N2CC=C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.